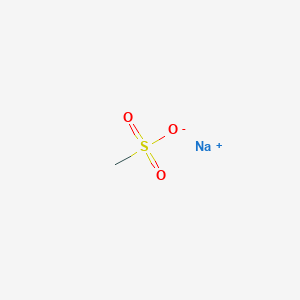
sodium;methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium methanesulfonate, also known as methanesulfonic acid sodium salt, is an organosulfur compound with the chemical formula CH₃SO₃Na. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium methanesulfonate can be synthesized through the neutralization of methanesulfonic acid with sodium hydroxide. The reaction is straightforward and involves mixing equimolar amounts of methanesulfonic acid and sodium hydroxide in water, followed by evaporation of the solvent to obtain the crystalline product.
Industrial Production Methods: In industrial settings, sodium methanesulfonate is produced by reacting methanesulfonic acid with sodium carbonate or sodium bicarbonate. The reaction is typically carried out in aqueous solution, and the product is isolated by crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Sodium methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: While sodium methanesulfonate itself is stable, it can be involved in redox reactions when used as a reagent or intermediate.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Sodium methanesulfonate can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can produce a corresponding alkyl halide.
Aplicaciones Científicas De Investigación
Sodium methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Sodium methanesulfonate is used in biochemical studies to modify proteins and nucleic acids.
Industry: Sodium methanesulfonate is used in electroplating, as an electrolyte in batteries, and in the production of biodegradable detergents.
Mecanismo De Acción
The mechanism of action of sodium methanesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable intermediates with various substrates, facilitating the formation of desired products. In biological systems, sodium methanesulfonate can modify biomolecules through alkylation, affecting their function and activity.
Comparación Con Compuestos Similares
Methanesulfonic Acid: The parent compound of sodium methanesulfonate, used in similar applications but with different solubility and reactivity properties.
Sodium Ethanesulfonate: Another sulfonate salt with similar chemical properties but a different alkyl group.
Sodium Benzenesulfonate: A related compound with a benzene ring, used in different industrial applications.
Uniqueness: Sodium methanesulfonate is unique due to its high solubility in water, stability, and versatility in various chemical reactions. Its ability to act as both a nucleophile and electrophile makes it a valuable reagent in organic synthesis and industrial processes.
Propiedades
IUPAC Name |
sodium;methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O3S.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVTYAVXTDIPAP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













